N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide
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Overview
Description
N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a naphthalene ring attached to a diphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide typically involves the reaction of naphthalen-1-ylmethanamine with 2,2-diphenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(naphthalen-1-ylmethyl)-2’-[3,5-dimethoxybenzamido]-2’-deoxy-adenosine
- N-(naphthalen-1-yl) phenazine-1-carboxamide
- 1,8-naphthalimide derivatives
Uniqueness
N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H21NO |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C25H21NO/c27-25(26-18-22-16-9-15-19-10-7-8-17-23(19)22)24(20-11-3-1-4-12-20)21-13-5-2-6-14-21/h1-17,24H,18H2,(H,26,27) |
InChI Key |
YUVKEFOPLPLALJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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